Ulixertinib hydrochloride, also known as BVD-523, is a potent, selective, and reversible ATP-competitive inhibitor of both ERK1 and ERK2 protein kinases. [, , , , ] It is considered a first-in-class ERK1/2 inhibitor, representing a new approach to targeting the MAPK signaling pathway in cancer. [, , , ] Ulixertinib has demonstrated preclinical activity against a range of cancer cell lines, particularly those harboring BRAF and RAS mutations. [] It effectively inhibits ERK activity, leading to decreased proliferation and enhanced caspase activity in sensitive cancer cells. []
Mechanism of Action
Ulixertinib hydrochloride primarily functions by selectively inhibiting ERK1 and ERK2 kinases, key downstream components of the RAS-RAF-MEK-ERK (MAPK) pathway. [, , ] This pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. [] In many cancer types, this pathway becomes aberrantly activated, driving uncontrolled cell growth and survival. []
Ulixertinib exhibits a unique mechanism where it inhibits the phosphorylation of downstream target substrates despite an observed increase in the phosphorylation of ERK1/2 itself. [] This phenomenon suggests a potential decoupling of ERK1/2 activation from its downstream signaling cascade. []
Studies have shown that Ulixertinib effectively targets cancers with acquired resistance to BRAF and MEK inhibitors, suggesting its potential to overcome resistance mechanisms that reactivate ERK signaling. [, ]
Applications
Pancreatic Cancer: Ulixertinib effectively inhibits the growth of pancreatic ductal adenocarcinoma (PDAC) cell lines in vitro and enhances the cytotoxic effect of gemcitabine. [] It also shows synergy with PI3K or HER inhibitors in suppressing PDAC cell growth both in vitro and in vivo. []
Neuroblastoma: Ulixertinib demonstrates significant dose-dependent inhibition of cell proliferation and colony formation in neuroblastoma cell lines, including patient-derived xenograft (PDX) cells. [] It inhibits various oncogenic and neuronal developmental pathways and promotes apoptosis in neuroblastoma cells. [] Ulixertinib also sensitizes neuroblastoma cells to doxorubicin and inhibits tumor growth in vivo. []
Pediatric Low-Grade Gliomas: Ulixertinib effectively inhibits MAPK pathway activity and reduces cell viability in pediatric low-grade glioma (pLGG) models, particularly those with BRAF V600E mutations. [] It exhibits synergistic anti-proliferative effects with MEK inhibitors and BH3-mimetics in vitro. [] Ulixertinib demonstrates penetration into brain tumor tissue and shows promising activity in slowing tumor growth and increasing survival in preclinical models. []
Solid Tumors with MAPK Mutations: Ulixertinib has shown clinical activity in patients with advanced solid tumors harboring NRAS, BRAF V600, and non-V600 BRAF mutations. [, ] It exhibits an acceptable safety profile with favorable pharmacokinetics. [, ]
Related Compounds
Gemcitabine
Compound Description: Gemcitabine is a chemotherapy drug used to treat various types of cancer, including pancreatic cancer. It works by interfering with the growth of cancer cells. []
Relevance: Ulixertinib hydrochloride has been investigated in combination with Gemcitabine and Nab-paclitaxel as a potential treatment for metastatic pancreatic adenocarcinoma. This combination was explored due to the promising single-agent activity of Ulixertinib hydrochloride in patients with RAS-mutant cancers, a common feature in pancreatic cancer. []
Nab-paclitaxel
Compound Description: Nab-paclitaxel is a chemotherapy drug used to treat various types of cancer, including pancreatic cancer. It is a form of paclitaxel that is bound to albumin, a protein in the blood. []
Relevance: Similar to Gemcitabine, Nab-paclitaxel was combined with Ulixertinib hydrochloride in a phase Ib trial for treating metastatic pancreatic adenocarcinoma. The rationale for this combination was based on the single-agent activity of Ulixertinib hydrochloride observed in patients with RAS-mutant cancers. []
MEK Inhibitors (MEKi)
Compound Description: MEK inhibitors are a class of drugs that block the activity of MEK, a protein kinase involved in the MAPK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell growth. [, ]
Relevance: Ulixertinib hydrochloride, an ERK1/2 inhibitor, was investigated in combination with MEK inhibitors in preclinical models of pediatric low-grade gliomas (pLGG). The combination showed strong anti-proliferative synergy in vitro, suggesting a potential therapeutic benefit in MAPK-driven pLGG. This synergy arises because both Ulixertinib hydrochloride and MEK inhibitors target different points within the same MAPK signaling pathway. []
BH3-Mimetics
Compound Description: BH3-mimetics are a class of drugs that mimic the activity of BH3-only proteins, which are key regulators of apoptosis. These drugs promote cancer cell death by activating the apoptotic pathway. []
Relevance: Ulixertinib hydrochloride was investigated in combination with BH3-mimetics in preclinical models of pediatric low-grade gliomas (pLGG). Similar to MEKi, the combination of Ulixertinib hydrochloride with BH3-mimetics showed strong anti-proliferative synergy in vitro. This synergy suggests a potential therapeutic benefit in pLGG. This synergistic effect might arise from the combined inhibition of the MAPK pathway by Ulixertinib hydrochloride and the activation of apoptosis by BH3-mimetics. []
Doxorubicin
Compound Description: Doxorubicin is a chemotherapy drug used to treat various types of cancer, including neuroblastoma. It works by interfering with the growth of cancer cells. []
Relevance: In a study on neuroblastoma, Ulixertinib hydrochloride was found to synergistically sensitize neuroblastoma cells to Doxorubicin. The combination of Ulixertinib hydrochloride with Doxorubicin led to enhanced cell death in neuroblastoma cells, suggesting a potential therapeutic benefit. []
BRAF Inhibitors
Compound Description: BRAF inhibitors are a class of drugs that block the activity of BRAF, a protein kinase involved in the MAPK signaling pathway. These drugs are used to treat cancers with specific BRAF mutations, such as melanoma. []
Relevance: Ulixertinib hydrochloride was investigated in combination with BRAF inhibitors in preclinical models of melanoma. The combination showed synergistic anti-proliferative effects, suggesting a potential therapeutic benefit in BRAF-mutant cancers. Both Ulixertinib hydrochloride and BRAF inhibitors target different components of the MAPK signaling pathway. []
Erlotinib Hydrochloride
Compound Description: Erlotinib hydrochloride is a tyrosine kinase inhibitor used to treat certain types of lung cancer. It works by blocking the activity of the epidermal growth factor receptor (EGFR). []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ulixertinib is a a novel, reversible, ATP-competitive ERK1/2 inhibitor with high potency and ERK1/2 selectivity. It is currently in clinical trials for the treatment of a wide range of tumors. Ulixertinib is an orally available inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2, with potential antineoplastic activity. Upon oral administration, ulixertinib inhibits both ERK 1 and 2, thereby preventing the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.
SRT 3025 is an activator of sirtuin 1 (SIRT1). It increases SIRT1 levels in, and inhibits RANKL-induced osteoclastogenesis of, mouse bone marrow-derived macrophages (BMDMs) when used at a concentration of 2 µM. SRT 3025 inhibits the proliferation of SU. 6.86 pancreatic adenocarcinoma cells (IC50 = 0.98 µM). It decreases plasma levels of LDL, VLDL, and total cholesterol in ApoE-/- mice fed a high-cholesterol diet when administered at a dose of 3.18 g/kg. SRT3025 is a potent and selective Sirt1 activator. SRT3025 Inhibits RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells. SRT3025 down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice. SRT3025 provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression.
Ruxolitinib is a pyrazole substituted at position 1 by a 2-cyano-1-cyclopentylethyl group and at position 3 by a pyrrolo[2,3-d]pyrimidin-4-yl group. Used as the phosphate salt for the treatment of patients with intermediate or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera myelofibrosis and post-essential thrombocythemia myelofibrosis. It has a role as an antineoplastic agent and an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor. It is a nitrile, a pyrrolopyrimidine and a member of pyrazoles. Ruxolitinib, formerly known as INCB018424 or INC424, is an anticancer drug and a Janus kinase (JAK) inhibitor. It is a potent and selective inhibitor of JAK1 and JAK2, which are tyrosine kinases involved in cytokine signalling and hematopoiesis. Myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, are often characterized by aberrant activation of the JAK-STAT pathway, leading to abnormal blood cell counts and thrombotic complications. By inhibiting JAK1 and JAK2, ruxolitinib works to block the dysregulated cell signalling pathways and prevents abnormal blood cell proliferation. Due to a large number of patients with myeloproliferative neoplasms who have JAK2 mutations, ruxolitinib was the first ATP-competitive inhibitor of JAK1 and JAK2 ever developed. Ruxolitinib was first approved for the treatment of adult patients with myelofibrosis by the FDA in 2011, followed by EMA's approval in 2012. In 2014, it was approved for the treatment of polycythemia vera in adults who have an inadequate response to or are intolerant of [hydroxyurea] and in 2019, ruxolitinib was approved for use in steroid-refractory acute graft-versus-host disease in adults and children. The topical formulation of ruxolitinib is used to treat atopic dermatitis and vitiligo. It is being investigated for other inflammatory skin conditions. Ruxolitinib has been investigated to treat patients with coronavirus disease 2019 (COVID-19) accompanied by severe systemic hyperinflammation. In phase II clinical trials, ruxolitinib improved chest computed tomography and improved recovery in patients with lymphopenia. However, phase III clinical trials later determined that ruxolitinib was inadequate in meeting its primary endpoint of reducing the number of hospitalized COVID-19 patients who experienced severe complications thus the drug was not approved as a treatment for COVID-19. Ruxolitinib is a Kinase Inhibitor and Janus Kinase Inhibitor. The mechanism of action of ruxolitinib is as a Janus Kinase Inhibitor. Ruxolitinib is a Kinase Inhibitor. The mechanism of action of ruxolitinib is as a Protein Kinase Inhibitor. Ruxolitinib is a small molecule Janus kinase inhibitor that is used in the treatment of intermediate or high risk myelofibrosis and resistant forms of polycythemia vera and graft-vs-host disease. Ruxolitinib is associated with transient and usually mild elevations in serum aminotransferase during therapy and to rare instances of self-limited, clinically apparent idiosyncratic acute liver injury as well as to cases of reactivation of hepatitis B in susceptible individuals. Ruxolitinib is an orally bioavailable Janus-associated kinase (JAK) inhibitor with potential antineoplastic and immunomodulating activities. Ruxolitinib specifically binds to and inhibits protein tyrosine kinases JAK 1 and 2, which may lead to a reduction in inflammation and an inhibition of cellular proliferation. The JAK-STAT (signal transducer and activator of transcription) pathway plays a key role in the signaling of many cytokines and growth factors and is involved in cellular proliferation, growth, hematopoiesis, and the immune response; JAK kinases may be upregulated in inflammatory diseases, myeloproliferative disorders, and various malignancies. See also: Ruxolitinib Phosphate (has salt form).
SS-208 is an inhibitor of histone deacetylase 6 (HDAC6; IC50 = 12 nM). It is selective for HDAC6 over HDAC1, -4, -5, -7, -8, -9, and -11 (IC50s = 1.39, 19.5, 6.91, 8.34, 1.23, 38.2, and 5.12 µM, respectively). SS-208 (0.1-25 µM) inhibits HDAC6 in, but does not induce cell death of, human PC3 prostate, 5637 and T24 bladder, and murine SM1 melanoma cells in vitro. It decreases protein levels of programmed death ligand 1 (PD-L1) in SM1 cells when used at a concentration of 5 µM. SS-208 (25 mg/kg, i.p.) reduces tumor growth and increases the number of intratumoral CD8+, CD4+, and natural killer (NK) T cells in an SM1 murine melanoma model. SS-208 is a potent and selective HDAC6 inhibitor (IC50-12 nM). SS-208 showed Antitumor Activity in Syngeneic Melanoma Mouse Models. SS-208 induces minimal cell death and exhibits marginal effects on viability, cytotoxicity, and apoptosis, while significantly increasing the levels of Ac-α-Tubulin. SS-208 efficiently reduces the IL-6-mediated Y705 phosphorylation of STAT3 and downregulates the expression of PD-L1 at the mRNA levels in melanoma cells
SS5020 is a a new benzopyran antiestrogen. Unlike tamoxifen (TAM), SS5020 exhibits no genotoxic activity to damage DNA. Furthermore, SS5020 does not present significant uterotrophic potential in rats; in contrast, the structurally related compounds, TAM, toremifene, raloxifene (RAL) and SP500263 all have uterotrophic activity. At the human equivalent molar dose of TAM (0.33 or 1.0 mg/kg), SS5020 had much stronger antitumor potential than those same antiestrogens against 7,12-dimethylbenz(a)anthracene-induced mammary carcinoma in rats.